molecular formula C14H12N4O4S2 B5515314 N-(5-methyl-3-isoxazolyl)-4-[(2-pyridinylamino)sulfonyl]-2-thiophenecarboxamide

N-(5-methyl-3-isoxazolyl)-4-[(2-pyridinylamino)sulfonyl]-2-thiophenecarboxamide

Cat. No.: B5515314
M. Wt: 364.4 g/mol
InChI Key: WSYDMZPVCZEZCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-methyl-3-isoxazolyl)-4-[(2-pyridinylamino)sulfonyl]-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C14H12N4O4S2 and its molecular weight is 364.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 364.02999722 g/mol and the complexity rating of the compound is 554. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity of Pyridine-2-carboxaldehyde Thiosemicarbazone Derivatives

The synthesis and evaluation of various alkyloxy and amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone were conducted to explore their potential in inhibiting ribonucleotide reductase activity, demonstrating significant antineoplastic activity against L1210 leukemia in vitro and in vivo. Notably, derivatives such as the 5-(methylamino)-, 5-(ethylamino)-, and 5-(allylamino)pyridine-2-carboxaldehyde thiosemicarbazones exhibited potent inhibitory effects, highlighting their potential application in cancer treatment research (Liu et al., 1996).

Metalation and Electrophilic Quenching of Isoxazoles

Research on the metalation and electrophilic quenching of isoxazoles, particularly those with electron-withdrawing groups at the 4-position, offers a direct and synthetically valuable method to access thioalkyl derivatives. This approach has broad implications for the development of novel compounds with potential applications in various fields of chemistry and pharmacology (Balasubramaniam et al., 1990).

Trans-cis Isomerization of Azobenzene Amphiphiles

The study on the trans-cis isomerization of azo amphiphilic derivatives containing a sulfonyl group and a heterocyclic ring sheds light on the dynamic behavior of these compounds under irradiation and their thermal relaxation. This research provides insights into the design and functionalization of molecular systems for photonic applications (Kucharski et al., 1999).

Reaction-based Fluorescent Probe for Thiophenols

The development of a reaction-based fluorescent probe for the selective discrimination of thiophenols over aliphatic thiols represents a significant advancement in detection techniques. This innovation has important implications for chemical, biological, and environmental monitoring, enabling sensitive and selective sensing of toxic benzenethiols (Wang et al., 2012).

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-4-(pyridin-2-ylsulfamoyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O4S2/c1-9-6-13(17-22-9)16-14(19)11-7-10(8-23-11)24(20,21)18-12-4-2-3-5-15-12/h2-8H,1H3,(H,15,18)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSYDMZPVCZEZCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC(=CS2)S(=O)(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.